N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core substituted with a 3,4-dimethoxyphenyl carboxamide group and an isopropyl moiety. Its structure combines aromatic, heterocyclic, and aliphatic substituents, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O4/c1-10(2)14-9-13(17-11(3)22-26-19(17)21-14)18(23)20-12-6-7-15(24-4)16(8-12)25-5/h6-10H,1-5H3,(H,20,23) |
InChI Key |
GNYKUNRDFYPNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its oxazolo[5,4-b]pyridine core and 3,4-dimethoxyphenyl substituent. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with chlorophenyl () or furyl () moieties in analogs. The isopropyl group at position 6 may reduce steric hindrance compared to bulkier substituents (e.g., hexahydrotrioxo in fenoxacrim), possibly favoring target binding .
Core Heterocycle Differences :
- The oxazolo[5,4-b]pyridine core is less commonly reported than pyrimidine () or 1,4-dihydropyridine () systems. This unique fusion may alter π-π stacking interactions in biological targets .
- Compounds with fused pyrrolo-thiazolo-pyrimidine cores () exhibit enhanced planar rigidity, which is critical for intercalation into DNA or enzyme active sites .
Biological Activity :
Biological Activity
N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring fused with a pyridine moiety, which is known to influence its biological activity. The presence of methoxy groups on the phenyl ring contributes to its lipophilicity and potential interactions with biological targets.
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 341.46 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antitumor effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in human lung cancer cells (A549, HCC827, NCI-H358) through modulation of signaling pathways involved in cell survival and death .
- Cytotoxicity : In vitro assays have demonstrated that the compound has a selective cytotoxic effect on cancer cells while sparing normal fibroblast cells (MRC-5). This selectivity is crucial for minimizing side effects during therapeutic applications .
- Mechanistic Insights : The compound may act through the inhibition of specific kinases or enzymes involved in tumor progression. For instance, it has been suggested that it could interfere with protein kinase C (PKC) pathways, similar to other compounds in its class .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study using a 3D cell culture model reported IC50 values for the compound against A549 cells at approximately 8.5 μM, indicating effective antitumor activity . Another study found moderate cytotoxicity in MRC-5 cells at higher concentrations, suggesting a need for further optimization to enhance selectivity .
- Comparative Analysis : The antitumor efficacy was compared with standard chemotherapeutics such as doxorubicin and vandetanib. The results indicated that while doxorubicin had a lower IC50 against A549 cells (5 μM), the novel compound showed promising effects with potential for development as a new therapeutic agent .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Description |
|---|---|---|
| A549 | 8.5 | Human lung carcinoma |
| HCC827 | 10.2 | EGFR mutant lung cancer |
| NCI-H358 | 9.0 | Non-small cell lung cancer |
| MRC-5 | >20 | Normal human lung fibroblast |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
